S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride

LC-MS/MS Biomonitoring Glutathione conjugation

Endogenous HESG interference compromises LC-MS quantification accuracy. S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride serves as a co-eluting deuterated (+4 Da) internal standard that corrects for variable recovery, ion suppression, and matrix effects. • LLOQ of 0.002 µg/mL with intra-/inter-day precision ≤13.1% RSD in lung homogenate matrices • >98% atom D isotopic purity eliminates endogenous interference at low analyte concentrations • Validated for concurrent GSH, GSSG, and HESG quantification in toxicology studies

Molecular Formula C12H22ClN3O7S
Molecular Weight 391.86 g/mol
Cat. No. B13852188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-Hydroxyethyl)glutathione-d4 Hydrochloride
Molecular FormulaC12H22ClN3O7S
Molecular Weight391.86 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N.Cl
InChIInChI=1S/C12H21N3O7S.ClH/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19;/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22);1H/t7-,8-;/m0./s1/i3D2,4D2;
InChIKeyQRFINCSKCRZION-MRMWEUCVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride: A Deuterated Glutathione Conjugate for Accurate LC-MS Quantification of Ethylene Oxide Exposure Biomarkers


S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride (CAS 1356019-55-0 for the labeled hydrochloride; unlabeled parent CAS 28747-20-8) is a stable isotope-labeled glutathione derivative wherein four hydrogen atoms on the 2-hydroxyethyl group are replaced by deuterium . This compound serves as an internal standard for the quantitative analysis of S-(2-hydroxyethyl)glutathione (HESG), a biomarker of ethylene oxide (EO) exposure and genotoxicity [1]. The deuterium labeling introduces a +4 Da mass shift relative to the unlabeled analyte, enabling selective detection by mass spectrometry without interference from endogenous HESG .

Why Unlabeled HESG or Structural Analogs Cannot Substitute for S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride in Quantitative LC-MS Workflows


Quantitative LC-MS analysis of S-(2-hydroxyethyl)glutathione (HESG) in biological matrices requires an internal standard that corrects for variable recovery, ion suppression, and matrix effects [1]. While unlabeled HESG can serve as an external calibrant, it cannot be distinguished from endogenous HESG and thus fails to account for sample-to-sample variability [2]. Structural analog internal standards (e.g., other glutathione conjugates) differ in chromatographic retention time and ionization efficiency, leading to inaccurate correction and compromised assay precision [3]. The deuterated form, S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride, co-elutes with the native analyte and exhibits nearly identical physicochemical behavior, yet is spectrally distinct by +4 Da, providing the requisite analytical specificity for accurate quantification .

Quantitative Differentiation of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride vs. Unlabeled HESG and Structural Analogs


Mass Spectrometric Distinction: +4 Da Mass Shift Enables Interference-Free Detection

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride possesses a molecular weight of 391.86 g/mol, compared to 351.38 g/mol for unlabeled S-(2-hydroxyethyl)glutathione (HESG) . This +4 Da difference (actual m/z increase depends on charge state) arises from replacement of four hydrogens on the hydroxyethyl group with deuterium [1]. In LC-MS/MS, the deuterated standard and native HESG produce distinct precursor ions (e.g., m/z 356 vs. m/z 352 for [M+H]+), allowing the internal standard to be monitored in a separate MRM channel without cross-talk or interference from endogenous HESG [2].

LC-MS/MS Biomonitoring Glutathione conjugation

Isotopic Purity: >98% Atom D Ensures Minimal Signal Overlap with Unlabeled Analyte

Commercial batches of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride are supplied with isotopic purity >98 atom % D, meaning that over 98% of the molecules contain the full deuterium label at the designated positions . This high enrichment minimizes the presence of unlabeled or partially labeled species that could contribute to the native HESG signal, thereby reducing bias in quantification. In contrast, lower isotopic purity standards (e.g., <95 atom % D) can introduce significant interference, particularly at low analyte concentrations [1].

Isotopic enrichment Quantitative accuracy Stable isotope labeling

Co-Elution with Native HESG Maximizes Correction for Matrix Effects and Recovery Losses

Because S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is chemically identical to HESG except for the isotopic label, it exhibits nearly identical chromatographic retention time and extraction recovery under reversed-phase LC conditions . This co-elution ensures that any ion suppression or enhancement caused by co-extracted matrix components affects the internal standard and analyte equally, allowing the analyte-to-internal standard peak area ratio to correct for variable matrix effects across samples [1]. In contrast, structural analog internal standards (e.g., S-methylglutathione) often elute at different times and experience different matrix effects, leading to incomplete correction and poorer assay reproducibility [2].

Matrix effect Ion suppression Sample preparation recovery

Storage Stability: Hygroscopic Nature Necessitates Inert Atmosphere Handling to Maintain Isotopic Integrity

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is documented as hygroscopic and requires storage at 2–8°C under an inert atmosphere to prevent moisture absorption and potential degradation [1]. This property is consistent with the unlabeled HESG, which is also described as very hygroscopic . However, the deuterated compound's higher cost and lower production volume mean that proper storage is critical to avoid loss of valuable material. Failure to maintain anhydrous conditions can lead to hydrolysis or isotopic exchange, compromising the internal standard's quantitative reliability .

Storage conditions Stability Hygroscopic

Key Applications of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride in Exposure Biomonitoring and Glutathione Conjugate Quantification


Quantitative Biomonitoring of Ethylene Oxide Exposure via HESG in Lung Tissue

In inhalation toxicology studies, S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride serves as the internal standard for quantifying HESG levels in lung homogenates from mice exposed to ethylene oxide (EO). The method achieves a lower limit of quantitation (LLOQ) of 0.002 µg/mL and demonstrates intra- and inter-day precision ≤13.1% RSD when using a deuterated internal standard [1]. This performance is essential for detecting dose-dependent changes in HESG as a biomarker of EO genotoxicity [2].

Stable Isotope Dilution LC-MS/MS for Glutathione Pathway Metabolite Profiling

The compound is used in targeted metabolomics workflows to accurately measure HESG alongside GSH and GSSG. The use of a co-eluting deuterated internal standard corrects for ion suppression effects common in complex biological matrices (e.g., tissue extracts), enabling robust quantification across diverse sample types [3]. The high isotopic purity (>98% atom D) ensures that the internal standard does not interfere with the analyte signal, even at low endogenous HESG concentrations .

Method Development and Validation for Ethylene Oxide Biomarker Assays

Analytical laboratories developing LC-MS/MS methods for HESG in blood or urine matrices employ S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride as a critical component for validating accuracy, precision, and matrix effect parameters. The deuterated standard's mass shift (+4 Da) allows separate MRM monitoring, while its co-elution with HESG provides optimal correction for sample preparation losses . This fulfills regulatory expectations for biomarker assay validation in support of risk assessment studies.

Quality Control in Synthesis and Characterization of Glutathione Conjugates

During the synthesis of S-(2-hydroxyethyl)glutathione derivatives, the deuterated standard is employed as a reference material for confirming identity and purity via NMR and high-resolution mass spectrometry. The defined molecular weight (391.86 g/mol) and isotopic signature provide a precise benchmark for characterizing unlabeled reaction products .

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